Isonicotinoyl chloride hydrochloride

Overview

Description

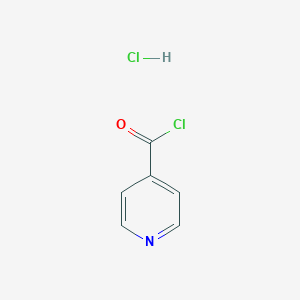

Isonicotinoyl chloride hydrochloride is a chemical compound with the molecular formula C6H4ClNO · HCl. It is also known by several other names, including (Chlorocarbonyl)-4-(pyridinyl) monohydrochloride, 4-(Chloroformyl)pyridinium hydrochloride, and 4-Pyridinecarboxylic acid chloride hydrochloride . This compound is a heterocyclic building block used in the synthesis of various pharmaceutical and biologically active compounds .

Mechanism of Action

Target of Action

Isonicotinoyl chloride hydrochloride is a heterocyclic building block used in the synthesis of various drugs and bioactive compounds . .

Mode of Action

The mode of action of this compound is primarily through its role as a building block in the synthesis of various bioactive compounds . It is used in the formation of complex structures that interact with biological targets. The specific interactions and resulting changes depend on the final compound synthesized using this compound.

Biochemical Pathways

This compound has been used in the synthesis of 7,16-diisonicotinoyltetraaza[14]annulene . The biochemical pathways affected by this compound and their downstream effects would depend on the specific bioactive compounds synthesized using this compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific bioactive compounds synthesized using this building block. For instance, it has been used in the preparation of dual inhibitors of aromatase/aldosterone synthase, which could be beneficial for breast cancer patients with cardiovascular disease risk .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , which means that it should be stored in a dry, cool, and well-ventilated place . These factors need to be considered when handling and using this compound in the synthesis of bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isonicotinoyl chloride hydrochloride can be synthesized from isonicotinic acid. The typical synthetic route involves the reaction of isonicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H4NO2H+SOCl2→C6H4ClNO+SO2+HCl

The resulting isonicotinoyl chloride is then treated with hydrochloric acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

Isonicotinoyl chloride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: It can hydrolyze in the presence of water to form isonicotinic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions to form various heterocyclic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Solvents: Methanol, dichloromethane

Catalysts: None typically required for substitution reactions

Conditions: Room temperature to reflux conditions depending on the reaction

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Isonicotinic Acid: Formed by hydrolysis

Scientific Research Applications

Isonicotinoyl chloride hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Employed in the preparation of biologically active molecules for studying various biological processes.

Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential anti-tuberculosis agents.

Industry: Used in the production of specialty chemicals and intermediates for various industrial applications

Comparison with Similar Compounds

Similar Compounds

- Nicotinoyl chloride hydrochloride

- 2-Pyridinecarbonyl chloride hydrochloride

- Quinaldoyl chloride

- 6-Chloronicotinoyl chloride

Uniqueness

Isonicotinoyl chloride hydrochloride is unique due to its specific reactivity and the ability to form stable intermediates in the synthesis of complex heterocyclic compounds. Its hydrochloride form enhances its solubility and stability, making it a valuable reagent in various chemical syntheses .

Biological Activity

Isonicotinoyl chloride hydrochloride (CAS No. 39178-35-3) is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, biological effects, and potential applications, supported by relevant data tables and research findings.

- Molecular Formula : C₆H₅Cl₂NO

- Molecular Weight : 178.016 g/mol

- Melting Point : 159-161 °C

- Density : 1.297 g/cm³

- Boiling Point : 252.9 °C at 760 mmHg

Synthesis and Reactivity

This compound is synthesized through the reaction of isonicotinic acid with thionyl chloride or phosphorus pentachloride, leading to the formation of the corresponding acyl chloride. This compound can act as a versatile intermediate in organic synthesis, particularly in the preparation of various biologically active molecules.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Isonicotinic acid + Thionyl chloride | Reflux | ~90% |

| 2 | Reaction with amines (various) | Room temperature | ~85% |

Antimicrobial and Antitumor Properties

Research has shown that isonicotinoyl derivatives exhibit notable antimicrobial and antitumor activities. For instance, studies have indicated that compounds derived from this compound demonstrate enhanced cell-killing effects against various cancer cell lines compared to their parent structures.

In a study evaluating a series of isonicotinoyl derivatives, it was found that certain modifications led to improved inhibitory concentrations (IC50 values) against cancer cells:

Table 2: Biological Activity of Isonicotinoyl Derivatives

| Compound | Target Cell Line | IC50 (μM) |

|---|---|---|

| INH1 | HeLa | 25 |

| Compound 6 | HeLa | 6.25 |

| Compound 21 | HeLa | 6.25 |

These results indicate that modifications to the isonicotinoyl structure can significantly enhance biological activity.

The mechanism by which isonicotinoyl derivatives exert their biological effects often involves the inhibition of key proteins involved in cell proliferation and survival. For example, compounds derived from this compound have been shown to target the Hec1/Nek2 complex, which plays a crucial role in mitotic regulation.

In vitro studies demonstrated that treatment with these compounds resulted in:

- Decreased levels of Nek2 protein : Significant reductions were observed at doses as low as 6.25 μM.

- Mitotic abnormalities : Cells treated with these compounds exhibited multipolar spindle configurations and increased rates of chromosome misalignment.

Case Studies

Several case studies have highlighted the efficacy of isonicotinoyl derivatives in clinical settings:

-

Study on Antitumor Activity :

- A series of isonicotinoyl derivatives were tested against various cancer cell lines, revealing that modifications could enhance their cytotoxicity significantly compared to traditional chemotherapeutics.

-

Antimicrobial Efficacy :

- Isonicotinoyl derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that suggest potential applications in treating bacterial infections.

Safety and Toxicology

This compound is classified as hazardous due to its corrosive nature. Exposure can lead to respiratory irritation and skin burns. Safety data sheets recommend appropriate handling procedures to mitigate risks associated with its use.

Table 3: Toxicological Profile

| Exposure Route | Effects |

|---|---|

| Inhalation | Respiratory irritation |

| Skin Contact | Burns and irritation |

| Ingestion | Potential burns in the gastrointestinal tract |

Properties

IUPAC Name |

pyridine-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-1-3-8-4-2-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTRVUUJBGBGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959963 | |

| Record name | Pyridine-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39178-35-3 | |

| Record name | Isonicotinoyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39178-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 39178-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.